9-tetradecenyl Acetate

Catalog No.
S3723007
CAS No.
61319-25-3
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-tetradecenyl Acetate

CAS Number

61319-25-3

Product Name

9-tetradecenyl Acetate

IUPAC Name

tetradec-9-enyl acetate

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3

InChI Key

XXPBOEBNDHAAQH-UHFFFAOYSA-N

SMILES

CCCCC=CCCCCCCCCOC(=O)C

Canonical SMILES

CCCCC=CCCCCCCCCOC(=O)C

The exact mass of the compound 9-tetradecenyl Acetate is 254.224580195 g/mol and the complexity rating of the compound is 209. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Tetradecenyl acetate, also known as (Z)-9-tetradecen-1-yl acetate, is a carboxylic ester with the molecular formula C16H30O2C_{16}H_{30}O_{2} and a molecular weight of approximately 254.41 g/mol. This compound is characterized by its long carbon chain, featuring a double bond between the ninth and tenth carbon atoms in its aliphatic chain. It appears as a colorless to pale yellow liquid at room temperature and is soluble in organic solvents such as ethanol and acetone, but has limited solubility in water .

9-Tetradecenyl acetate is primarily recognized for its role as a component of sex pheromones in various insect species, particularly within the Ostrinia genus, which includes the Asian corn borer. Its pleasant sweet, fruity, and floral aroma makes it valuable in the fragrance and flavor industries .

The chemical behavior of 9-tetradecenyl acetate includes hydrolysis, where it can react with water to yield acetic acid and 9-tetradecen-1-ol under acidic or basic conditions. This reaction is significant in various applications, particularly in flavoring and fragrance formulations where controlled release of components is desired .

Additionally, 9-tetradecenyl acetate can undergo oxidation reactions, leading to the formation of aldehydes or acids depending on the reaction conditions. These transformations are crucial for developing new derivatives with enhanced biological or sensory properties .

9-Tetradecenyl acetate exhibits notable biological activities, particularly as a pheromone component. It plays a critical role in the mating behaviors of certain moth species by attracting males to females during reproduction. This pheromonal activity highlights its ecological significance and potential applications in pest management strategies .

Research has also indicated that this compound may possess antimicrobial properties, although further studies are required to fully elucidate its mechanisms and efficacy against various pathogens .

Several methods exist for synthesizing 9-tetradecenyl acetate:

  • Wittig Reaction: This method involves the reaction of methyl 8-formyl-octanoate with pentyltriphenylphosphonium bromide to yield methyl (Z)-9-tetradecenoate, which is subsequently reduced and acetylated to form 9-tetradecenyl acetate .
  • Hydroboration-Oxidation: Starting from 10-undecenoic acid, this approach employs hydroboration followed by oxidation to generate intermediates that can be further processed to yield 9-tetradecenyl acetate with high stereoisomeric purity .
  • Direct Acetylation: The alcohol derivative of 9-tetradecene can be directly acetylated using acetic anhydride or acetyl chloride under appropriate conditions to produce the desired acetate .

9-Tetradecenyl AcetateCarboxylic EsterPheromone activityFragrance, flavoring(E)-9-Tetradecenyl AcetateCarboxylic EsterPotentially differentFragranceMyristoleic AcidFatty AcidNutritional benefitsDietary supplementsPalmitoleic AcidFatty AcidAnti-inflammatoryNutritional supplements

Uniqueness

The uniqueness of 9-tetradecenyl acetate lies primarily in its specific configuration (Z) around the double bond, which significantly influences its sensory properties and biological activities compared to its (E) counterpart. Its role as an insect pheromone further distinguishes it from similar compounds that do not share this ecological function .

Studies on the interactions of 9-tetradecenyl acetate with biological systems have focused on its pheromonal activity, particularly how it influences mating behaviors in insects. These interactions are crucial for understanding ecological dynamics and developing environmentally friendly pest control methods.

Additionally, research into its antimicrobial properties suggests potential interactions with microbial membranes, although specific pathways remain to be thoroughly investigated .

Similar Compounds

  • (E)-9-Tetradecenyl Acetate: Isomeric form differing in the configuration around the double bond; it may exhibit different biological activities.
  • Myristoleic Acid: A fatty acid closely related in structure but lacking the ester functionality; used in nutritional applications.
  • Palmitoleic Acid: Another unsaturated fatty acid that shares structural similarities but differs in chain length and saturation.

Comparison Table

CompoundStructure TypeBiological Activity

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Exact Mass

254.224580195 g/mol

Monoisotopic Mass

254.224580195 g/mol

Heavy Atom Count

18

General Manufacturing Information

9-Tetradecen-1-ol, 1-acetate, (9Z)-: ACTIVE

Dates

Last modified: 02-18-2024

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